molecular formula C6H11NO2 B3058775 3-Aminopropyl prop-2-enoate CAS No. 91731-97-4

3-Aminopropyl prop-2-enoate

Cat. No.: B3058775
CAS No.: 91731-97-4
M. Wt: 129.16 g/mol
InChI Key: OTKLRHWBZHQJOP-UHFFFAOYSA-N
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Description

3-Aminopropyl prop-2-enoate, also known as 3-aminopropyl acrylate, is an organic compound with the molecular formula C₆H₁₁NO₂. It is an unsaturated amine that features both an amino group and an acrylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopropyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 3-aminopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Using hydrogen gas and a palladium catalyst to reduce the double bond.

    Nucleophilic Substitution: Using reagents such as alkyl halides under basic conditions.

    Polymerization: Initiated by free radicals or anionic initiators.

Major Products Formed

Scientific Research Applications

3-Aminopropyl prop-2-enoate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-aminopropyl prop-2-enoate involves its reactivity due to the presence of both the amino group and the acrylate ester group. The amino group can participate in nucleophilic substitution reactions, while the acrylate group can undergo addition and polymerization reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an amino group and an acrylate ester group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic reactivity .

Properties

IUPAC Name

3-aminopropyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKLRHWBZHQJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621120
Record name 3-Aminopropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91731-97-4
Record name 3-Aminopropyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091731974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminopropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOPROPYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRZ5L3Y8W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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